![molecular formula C42H32N2O4S3 B392044 2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B392044.png)
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic compound characterized by multiple sulfanyl and azatricyclo groups. This compound is notable for its intricate structure, which includes multiple aromatic rings and sulfur linkages, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:
Condensation Reactions: These are used to form the core structure of the compound.
Sulfur Linkage Formation:
Cyclization: This step is crucial for forming the azatricyclo structure.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle the complex multi-step processes efficiently. The reaction conditions are optimized to ensure high yield and purity, often involving:
High-Pressure Reactors: To facilitate the formation of the azatricyclo structure.
Controlled Temperature and pH: To ensure the stability of the intermediate compounds and the final product.
化学反应分析
Types of Reactions
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
科学研究应用
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and protein binding.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation or apoptosis.
相似化合物的比较
Similar Compounds
- Benzoic Acid 3,5-Dioxo-10-Oxa-4-Aza-Tricyclo(5.2.1.0(2,6))Dec-8-En-4-Yl Ester
- 1,3-Dioxane-4,6-Dione, 2,2-Dimethyl-
Uniqueness
2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) stands out due to its multiple sulfanyl and azatricyclo groups, which confer unique chemical properties and potential biological activities not commonly found in similar compounds.
属性
分子式 |
C42H32N2O4S3 |
|---|---|
分子量 |
724.9g/mol |
IUPAC 名称 |
4-[4-[4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl]sulfanylphenyl]sulfanylphenyl]sulfanylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C42H32N2O4S3/c45-39-35-23-1-2-24(21-23)36(35)40(46)43(39)27-5-9-29(10-6-27)49-31-13-17-33(18-14-31)51-34-19-15-32(16-20-34)50-30-11-7-28(8-12-30)44-41(47)37-25-3-4-26(22-25)38(37)42(44)48/h1-20,23-26,35-38H,21-22H2 |
InChI 键 |
XFUYQOSCKGCWEC-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)SC6=CC=C(C=C6)SC7=CC=C(C=C7)N8C(=O)C9C1CC(C9C8=O)C=C1 |
规范 SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)SC5=CC=C(C=C5)SC6=CC=C(C=C6)SC7=CC=C(C=C7)N8C(=O)C9C1CC(C9C8=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


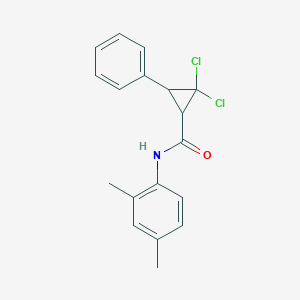
![3-[(3-Methoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B391963.png)
![2-(2,4-Dichlorophenyl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B391964.png)
![Ethyl {5-[(4-bromobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B391965.png)
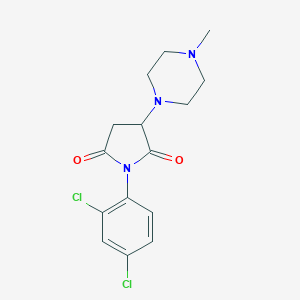
![3-Methyl-4-(4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B391968.png)
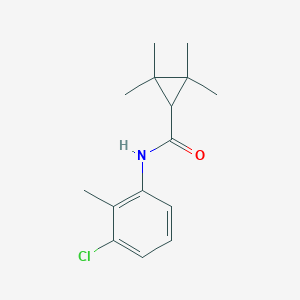
![4-(2,4-ditert-pentylphenoxy)-N-{4-[5-oxo-4-(1-phenyl-1H-tetraazol-5-yl)-3-(1-piperidinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide](/img/structure/B391973.png)
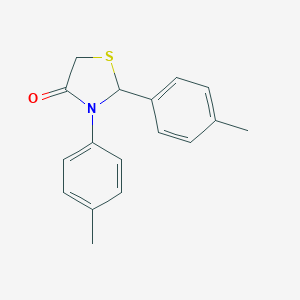
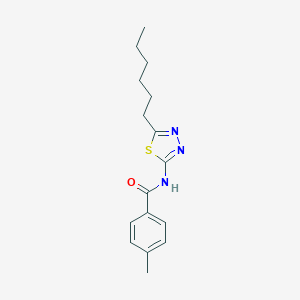
![(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B391978.png)
![3-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B391980.png)
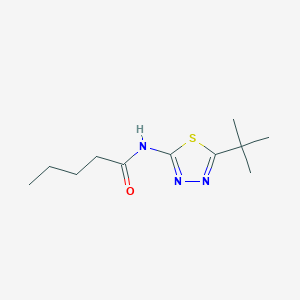
![1-[3'-(4-BROMOPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391983.png)
